3-Methyl-3-sulfanylbutanoic acid
Overview
Description
3-Methyl-3-sulfanylbutanoic acid (MSB) is a sulfur-containing amino acid that is commonly found in animal feeds. It is a methionine analog that has been shown to have several beneficial effects on animal growth and health. MSB is synthesized through a multistep process that involves the reaction of several chemicals.
Scientific Research Applications
1. Catalytic Applications
Sulfuric acid derivatives, including those related to 3-methyl-3-sulfanylbutanoic acid, have been utilized as catalysts in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process achieved high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) and demonstrated the ability to recycle the catalyst without losing its catalytic activity (Tayebi et al., 2011).
2. Aroma and Flavor Research
Studies have identified various sulfanyl alcohols, including 3-methyl-3-sulfanylbutanoic acid derivatives, in wines made from Botrytis-infected grapes. These compounds contribute to the aroma and flavor of wines, with varying sensory impacts like citrus and raw onion odors (Sarrazin et al., 2007). Additionally, research on volatile organic sulfur-containing constituents in Poncirus trifoliata (Rutaceae) identified compounds including derivatives of 3-methyl-3-sulfanylbutanoic acid, highlighting their natural occurrence and contribution to fragrance and flavor profiles (Starkenmann et al., 2007).
3. Analytical Chemistry and Sensory Analysis
Research in analytical chemistry has developed methods for the quantitation of polyfunctional thiols, including 3-methyl-3-sulfanylbutanoic acid derivatives, in hops and beer. These methods are critical for understanding the flavor profiles and characteristic aromas of different beer varieties (Takazumi et al., 2017).
4. Green Chemistry
In the field of green chemistry, sulfuric acid derivatives related to 3-methyl-3-sulfanylbutanoic acid have been used as catalysts for eco-friendly processes. For example, sulfamic acid, a relative compound, has been used as an effective and environmentally-friendly catalyst for acetolysis reactions, offering an alternative to metal-containing acidic materials (Wang et al., 2004).
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by MSB are not well-documented. Given its structural similarity to methionine, it may be involved in the methionine cycle, which plays a crucial role in methylation reactions and the synthesis of other amino acids. MSB could potentially affect these processes, although more research is needed to confirm this .
properties
IUPAC Name |
3-methyl-3-sulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGMMDOBGOEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431012 | |
Record name | 3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59729-24-7 | |
Record name | 3-mercapto-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-sulfanylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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